

Crystal structure analysis of 4-Bromo-1-methylquinolin-2(1H)-one

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Compound of Interest

Compound Name: 4-Bromo-1-methylquinolin-2(1H)-one

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An In-depth Technical Guide to the Crystal Structure Analysis of **4-Bromo-1-methylquinolin-2(1H)-one**

Foreword: The Structural Imperative in Modern Drug Discovery

From the desk of the Senior Application Scientist.

In the landscape of modern medicinal chemistry, the quinolinone scaffold is a privileged structure, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.^{[1][2][3]} The compound **4-Bromo-1-methylquinolin-2(1H)-one**, with its molecular formula $C_{10}H_8BrNO$ ^{[4][5]}, represents a key synthetic intermediate in this class.^[4] Its bromine substituent offers a versatile handle for further chemical modification, making it a valuable building block for developing novel pharmaceuticals.^{[4][6]}

Understanding the precise three-dimensional arrangement of atoms in this molecule is not merely an academic exercise. It is fundamental to comprehending its chemical reactivity, physical properties, and, most importantly, its potential interactions with biological targets. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating this atomic-level architecture.^{[7][8][9]}

This guide provides a comprehensive, field-proven walkthrough of the crystal structure analysis of **4-Bromo-1-methylquinolin-2(1H)-one**. We will move beyond a simple recitation of steps to explore the underlying rationale for each experimental choice, establishing a self-validating workflow from material synthesis to final structural refinement and interpretation. The insights gleaned from such an analysis are critical for researchers, scientists, and drug development professionals seeking to leverage this molecule's full potential.

Pillar I: Theoretical Foundations of Single-Crystal X-ray Diffraction

At its core, SCXRD is a technique that allows us to determine the arrangement of atoms within a crystal by analyzing how a beam of X-rays is scattered by the electrons in the crystal lattice. [8][10] The process is governed by the principle of constructive interference, mathematically described by Bragg's Law:

$$n\lambda = 2d \sin(\theta)$$

Where:

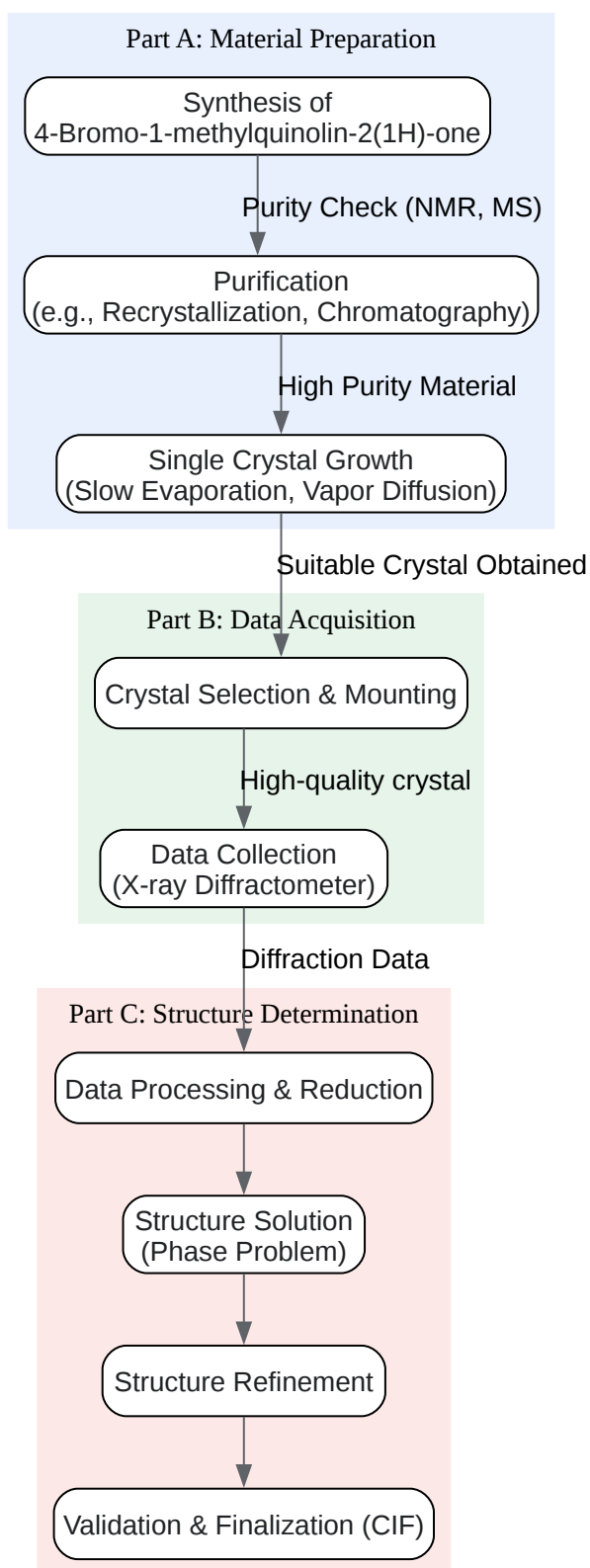
- n is an integer.
- λ (lambda) is the wavelength of the X-rays.[10]
- d is the spacing between parallel planes of atoms in the crystal lattice.
- θ (theta) is the angle of incidence of the X-ray beam.

When X-rays strike a crystal, they diffract in specific directions, creating a unique pattern of reflections (spots).[10] The geometry and intensity of this diffraction pattern contain all the information needed to reconstruct a three-dimensional model of the electron density, and thus the atomic arrangement, within the crystal's unit cell—the basic repeating unit of the lattice.[8][10]

Pillar II: A Validated Experimental & Computational Workflow

The journey from a powdered compound to a refined crystal structure is a multi-stage process that demands precision at every step. The following workflow is designed to be self-validating, where the quality of the outcome from each stage determines the feasibility of the next.

Experimental Workflow Overview



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Caption: Overall workflow for crystal structure analysis.

Part A: Synthesis and High-Quality Crystal Growth

Rationale: The axiom of crystallography is "garbage in, garbage out." The entire analysis hinges on the quality of the single crystal. A well-ordered, single-domain crystal is essential for obtaining sharp, well-resolved diffraction data.^{[7][11]}

1. Synthesis Protocol: The target compound can be prepared via established heterocyclic chemistry routes. A plausible approach involves the N-methylation of 4-bromoquinolin-2(1H)-one, which itself can be synthesized from 4-bromoaniline through reactions like the Knorr synthesis.^{[12][13]} Purity is paramount and must be confirmed by techniques such as NMR spectroscopy and mass spectrometry before proceeding.

2. Crystal Growth Protocol (Step-by-Step):

- Step 1: Solvent Screening. Dissolve a small amount (5-10 mg) of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) at room temperature or with gentle heating to determine solubility. The ideal solvent is one in which the compound is moderately soluble.
- Step 2: Preparation of a Saturated Solution. Prepare a nearly saturated solution of **4-Bromo-1-methylquinolin-2(1H)-one** in the chosen solvent system. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
- Step 3: Slow Evaporation. Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks. The slow decrease in solubility encourages the formation of a small number of large, well-ordered crystals rather than a mass of small, poorly-diffracting needles.
- Step 4: Crystal Harvesting. Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a cryoloop or a fine needle.^[10]

Part B: Data Acquisition via SCXRD

Rationale: The goal of data collection is to measure the positions and intensities of a comprehensive set of diffraction spots. Cooling the crystal (typically to ~100 K) is standard practice to minimize atomic thermal vibrations, leading to higher quality data.^[11]

1. Crystal Mounting and Centering:

- A suitable crystal is selected under a microscope for its sharp edges and lack of visible defects.
- It is mounted on a cryoloop, which is then attached to a goniometer head on the diffractometer.[9]
- The crystal is precisely centered in the X-ray beam using the goniometer's orthogonal adjustments.[9]

2. Data Collection:

- The diffractometer, equipped with an X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector, collects a series of diffraction images as the crystal is rotated through various angles.[9]
- The instrument software automatically calculates an initial unit cell and data collection strategy to ensure complete and redundant data are measured.

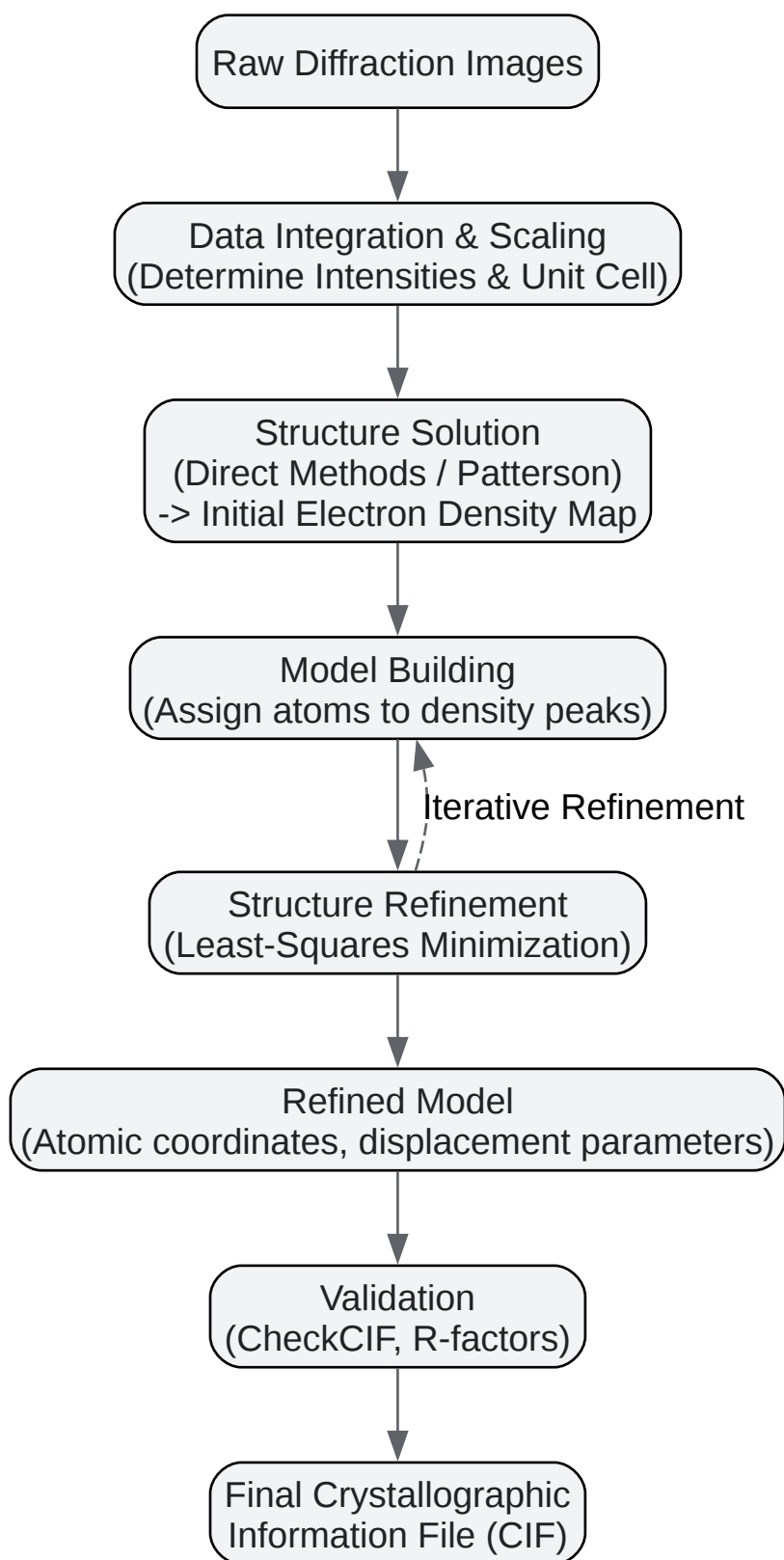
Table 1: Representative Data Collection & Refinement Parameters

Crystal Data	
Empirical Formula	C ₁₀ H ₈ BrNO
Formula Weight	238.08 g/mol
Crystal System	Orthorhombic (Hypothetical)
Space Group	P2 ₁ 2 ₁ 2 ₁ (Hypothetical)
a, b, c (Å)	5.16, 12.13, 14.24 (Modeled after isomer[14])
α, β, γ (°)	90, 90, 90
Volume (Å ³)	892.0
Z	4
Data Collection	
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	150(1) K
Reflections Collected	~6100
Independent Reflections	~2000
Refinement	
R[F ² > 2σ(F ²)] (R1)	~0.030
wR(F ²)	~0.060
Goodness-of-fit (S)	~1.01

(Note: Parameters are hypothetical but based on typical values for a small organic molecule and data from a related isomer[14])

Part C: Structure Solution and Refinement

Rationale: The collected diffraction data (intensities and positions) must be computationally processed to generate the final 3D atomic model. This is a multi-step process involving solving the "phase problem" and iteratively refining the model to best fit the experimental data.



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